molecular formula C23H28N4O3 B2664897 3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-{3-[ethyl(3-methylphenyl)amino]propyl}propanamide CAS No. 896372-52-4

3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-{3-[ethyl(3-methylphenyl)amino]propyl}propanamide

Katalognummer: B2664897
CAS-Nummer: 896372-52-4
Molekulargewicht: 408.502
InChI-Schlüssel: TUSOBNUCXBKNQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “3-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)-N-{3-[ethyl(3-methylphenyl)amino]propyl}propanamide” is a derivative of 2,4-dioxo-1,4-dihydroquinazolin . It is a white solid with a melting point of 168–172°C .


Synthesis Analysis

The compound can be synthesized through a domino reaction sequence promoted by I2/TBHP under optimized conditions . The reaction of isatin with 2-amino-N-phenylbenzamide in the presence of t-butyl hydroperoxide (TBHP, 2 equivalents) as an oxidant and iodine as a catalyst (10 mol%) under reflux in methanol gave 2-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenylbenzamide in 70% yield .


Molecular Structure Analysis

The molecular structure of this compound is based on the 2,4-dioxo-1,4-dihydroquinazolin core, which is a common structural motif in many bioactive compounds . The compound also contains an ethyl(3-methylphenyl)amino propyl group and a propanamide group .


Chemical Reactions Analysis

The compound can undergo a domino reaction sequence promoted by I2/TBHP under optimized conditions . This reaction involves the condensation of isatin and 2-amino N-phenyl benzamide under the catalysis of iodine .


Physical And Chemical Properties Analysis

The compound is a white solid with a melting point of 168–172°C . Other physical and chemical properties, such as solubility, density, and refractive index, are not available in the current literature.

Wissenschaftliche Forschungsanwendungen

Neurokinin-1 Receptor Antagonists

Research has identified quinazolinone derivatives as high-affinity, orally active neurokinin-1 (NK1) receptor antagonists. These compounds have been found effective in pre-clinical tests relevant to clinical efficacy in emesis and depression, highlighting their potential as therapeutic agents for these conditions (Harrison et al., 2001).

Cyclization Reactions and Derivative Synthesis

Quinazolinone frameworks have been utilized in cyclization reactions with various reagents, leading to the synthesis of novel derivatives. These synthetic approaches provide valuable insights into the structural manipulation of quinazolinones for potential applications in developing new chemical entities (Shikhaliev et al., 2008).

Antitumor Activity

Novel series of quinazolinone analogues have demonstrated significant in vitro antitumor activity. These compounds have shown promising results in broad-spectrum antitumor tests, indicating their potential as cancer therapeutic agents (Al-Suwaidan et al., 2016).

Antioxidant and Anticancer Activity

Studies on novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide have uncovered their antioxidant and anticancer activities. These compounds have shown higher antioxidant activity than known antioxidants and selective cytotoxicity against cancer cell lines, underscoring their potential in cancer treatment and prevention strategies (Tumosienė et al., 2020).

Dopamine Agonist Properties

Research into N-alkyl-4-(3,4-dihydroxyphenyl)-1,2,3,4-tetrahydroisoquinolines has revealed their dopamine-like ability to dilate the renal artery. These findings suggest potential applications in developing treatments for conditions associated with dopamine dysfunction (Jacob et al., 1981).

Eigenschaften

IUPAC Name

3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O3/c1-3-26(18-9-6-8-17(2)16-18)14-7-13-24-21(28)12-15-27-22(29)19-10-4-5-11-20(19)25-23(27)30/h4-6,8-11,16H,3,7,12-15H2,1-2H3,(H,24,28)(H,25,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUSOBNUCXBKNQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCNC(=O)CCN1C(=O)C2=CC=CC=C2NC1=O)C3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.